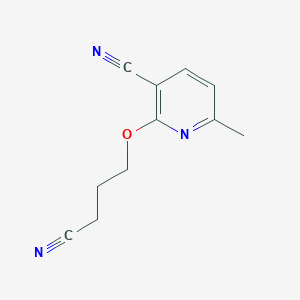![molecular formula C14H20ClNO3 B2621649 N-[1-(4-Chlorophenyl)-2-hydroxyethyl]-2-[(2-methylpropan-2-yl)oxy]acetamide CAS No. 2309728-36-5](/img/structure/B2621649.png)
N-[1-(4-Chlorophenyl)-2-hydroxyethyl]-2-[(2-methylpropan-2-yl)oxy]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(4-Chlorophenyl)-2-hydroxyethyl]-2-[(2-methylpropan-2-yl)oxy]acetamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various research fields. This compound is commonly known as Etodolac and belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). The purpose of
作用机制
The mechanism of action of Etodolac is similar to that of other N-[1-(4-Chlorophenyl)-2-hydroxyethyl]-2-[(2-methylpropan-2-yl)oxy]acetamide. It works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in the inflammatory response, pain sensation, and fever. By inhibiting the production of prostaglandins, Etodolac reduces inflammation, pain, and fever.
Biochemical and Physiological Effects
Etodolac has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory, analgesic, and antipyretic properties, Etodolac has been shown to have antioxidant and neuroprotective effects. It has also been shown to improve insulin sensitivity and glucose uptake, making it a potential therapeutic agent for the treatment of diabetes.
实验室实验的优点和局限性
One of the primary advantages of using Etodolac in lab experiments is its well-established pharmacological profile. Its mechanism of action and pharmacokinetics have been extensively studied, making it a reliable tool for studying the effects of N-[1-(4-Chlorophenyl)-2-hydroxyethyl]-2-[(2-methylpropan-2-yl)oxy]acetamide on various biological systems. Etodolac is also relatively inexpensive and readily available, making it a cost-effective option for researchers.
However, there are also some limitations to using Etodolac in lab experiments. One of the main limitations is its potential for off-target effects. While Etodolac is selective for COX enzymes, it can also affect other enzymes and receptors, leading to unintended effects. It is also important to note that the effects of Etodolac may vary depending on the experimental conditions and the specific biological system being studied.
未来方向
There are several potential future directions for research on N-[1-(4-Chlorophenyl)-2-hydroxyethyl]-2-[(2-methylpropan-2-yl)oxy]acetamide. One area of interest is the development of new drugs based on the chemical structure of Etodolac. Researchers are exploring the use of Etodolac derivatives as potential therapeutics for a range of diseases, including cancer and Alzheimer's disease.
Another area of interest is the use of Etodolac in drug delivery systems. Researchers are exploring the use of Etodolac as a carrier molecule for delivering drugs to specific target tissues. This approach could increase the efficacy and reduce the side effects of existing drugs.
Conclusion
In conclusion, N-[1-(4-Chlorophenyl)-2-hydroxyethyl]-2-[(2-methylpropan-2-yl)oxy]acetamide, also known as Etodolac, is a valuable tool for scientific research. Its well-established pharmacological profile and unique chemical structure make it a promising candidate for developing new drugs and drug delivery systems. While there are some limitations to using Etodolac in lab experiments, its potential applications in various research fields make it an important compound for the scientific community to continue studying.
合成方法
The synthesis of N-[1-(4-Chlorophenyl)-2-hydroxyethyl]-2-[(2-methylpropan-2-yl)oxy]acetamide involves the reaction between 4-chlorobenzoyl chloride and 1-hydroxyethyl-2-methylimidazole in the presence of triethylamine. The resulting product is then reacted with ethyl 2-bromoacetate in the presence of sodium hydride to obtain Etodolac. This synthesis method has been extensively studied and optimized to improve the yield and purity of the final product.
科学研究应用
Etodolac has a wide range of applications in scientific research. One of the primary uses of this compound is in the field of pharmacology, where it is used as a model drug to study the pharmacokinetics and pharmacodynamics of N-[1-(4-Chlorophenyl)-2-hydroxyethyl]-2-[(2-methylpropan-2-yl)oxy]acetamide. Etodolac has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a valuable tool for studying the mechanisms of action of N-[1-(4-Chlorophenyl)-2-hydroxyethyl]-2-[(2-methylpropan-2-yl)oxy]acetamide.
Etodolac has also been used in various other research fields, including medicinal chemistry, drug discovery, and drug delivery. Its unique chemical structure and pharmacological properties make it a promising candidate for developing new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.
属性
IUPAC Name |
N-[1-(4-chlorophenyl)-2-hydroxyethyl]-2-[(2-methylpropan-2-yl)oxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO3/c1-14(2,3)19-9-13(18)16-12(8-17)10-4-6-11(15)7-5-10/h4-7,12,17H,8-9H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKKYZPNDNSSAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(=O)NC(CO)C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(tert-butoxy)-N-[1-(4-chlorophenyl)-2-hydroxyethyl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-([2,3'-bipyridin]-3-ylmethyl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2621570.png)
![2-[[2-(4-methylanilino)-2-oxoethyl]disulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2621572.png)
![2-Methoxy-5-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B2621574.png)

![(4-(4-Methoxyphenyl)piperazin-1-yl)(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)methanone](/img/structure/B2621577.png)
![(E)-N-(4-(((1-(4-methylbenzyl)-2,2-dioxido-4-oxo-1H-benzo[c][1,2]thiazin-3(4H)-ylidene)methyl)amino)phenyl)acetamide](/img/structure/B2621580.png)
![2-(4-chlorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide](/img/structure/B2621581.png)

![N-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]ethanesulfonamide](/img/structure/B2621583.png)
![8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-thiol](/img/no-structure.png)
![1-(4-Fluorophenyl)sulfonyl-2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2621586.png)
